1-Phenylethyl isobutyrate

Catalog No.
S562986
CAS No.
7775-39-5
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethyl isobutyrate

CAS Number

7775-39-5

Product Name

1-Phenylethyl isobutyrate

IUPAC Name

1-phenylethyl 2-methylpropanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

JZCCYSDOUYQZMW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

alpha-methylbenzyl isobutyrate

Canonical SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1

The exact mass of the compound 1-Phenylethyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Phenylethyl isobutyrate, also known as styralyl isobutyrate, is a specialized aromatic ester utilized extensively in advanced flavor and fragrance compounding. Characterized by a heavier molecular weight than its acetate counterpart, this compound exhibits a boiling point of approximately 243 °C and a vapor pressure of 0.033 mmHg at 25 °C [1]. Its structural configuration, featuring an isobutyrate moiety attached to a chiral 1-phenylethyl core, confers a distinctively soft, tropical, and jasmine-like olfactory profile. From a procurement perspective, its defining baseline metric is its elevated hydrophobicity, demonstrated by a LogP of 3.16, which dictates its partitioning behavior in complex emulsions and surfactant-heavy industrial formulations .

Procurement teams often attempt to substitute 1-phenylethyl isobutyrate with the more ubiquitous and lower-cost 1-phenylethyl acetate (styralyl acetate). However, this generic substitution fundamentally alters formulation performance. The acetate analog possesses a significantly higher vapor pressure (0.203 mmHg at 25 °C) and a lower boiling point (213 °C), causing it to act as a highly transient top note that flashes off rapidly during both thermal processing and ambient evaporation [1]. Furthermore, the acetate's lower lipophilicity (LogP ~2.35) results in poor deposition onto substrates from wash-off products like detergents and shampoos [2]. Substituting the isobutyrate with the acetate not only shifts the sensory profile from a heavy tropical floral to a sharp metallic green, but also critically compromises the longevity and phase stability of the final product.

Evaporative Tenacity and Vapor Pressure Dynamics

A critical differentiator for 1-phenylethyl isobutyrate is its low volatility, which governs its substantivity in open-air applications. Quantitative analysis shows that 1-phenylethyl isobutyrate exhibits a vapor pressure of 0.033 mmHg at 25 °C, whereas the common substitute 1-phenylethyl acetate registers at 0.203 mmHg under identical conditions [1]. This approximately 6.1-fold reduction in vapor pressure means the isobutyrate functions as a persistent heart-to-base note modifier, resisting premature evaporation. For formulators, this translates to a significantly extended aromatic lifespan on substrates, preventing the rapid 'flash-off' characteristic of lighter esters [2].

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data0.033 mmHg
Comparator Or Baseline1-Phenylethyl acetate: 0.203 mmHg
Quantified Difference~6.1x lower volatility
ConditionsStandard ambient temperature (25 °C)

Ensures prolonged active ingredient retention in formulations, preventing premature evaporative loss compared to highly volatile acetate analogs.

Hydrophobicity and Surfactant System Deposition

In wash-off formulations such as laundry detergents and shampoos, an ingredient's partition coefficient (LogP) dictates its ability to survive the rinse cycle and deposit onto target substrates (fabric or keratin). 1-Phenylethyl isobutyrate boasts a LogP of 3.16, crossing the critical >3.0 threshold required for optimal micellar encapsulation and lipid-phase partitioning . In stark contrast, 1-phenylethyl acetate has a LogP of only 2.35, making it far more susceptible to being washed away in the aqueous phase [1]. This 0.81-unit difference in LogP exponentially increases the isobutyrate's substantivity, making it a quantitatively supported choice for high-surfactant environments.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound Data3.16
Comparator Or Baseline1-Phenylethyl acetate: 2.35
Quantified Difference+0.81 LogP units
ConditionsStandard predictive/measured LogP modeling

A LogP > 3 is critical for ensuring the compound deposits effectively onto fabrics and hair from wash-off surfactant systems rather than flushing down the drain.

Thermal Stability During High-Temperature Processing

Industrial manufacturing of scented polymers, hot-melt adhesives, and poured wax candles requires aromatic compounds that can withstand elevated processing temperatures without degrading or vaporizing. 1-Phenylethyl isobutyrate offers a boiling point of 243 °C, providing a robust thermal buffer during hot compounding . The standard acetate analog boils at a significantly lower 213–215 °C . This ~30 °C thermal advantage minimizes yield loss during the cooling and curing phases of manufacturing, ensuring that the final product retains its intended concentration of the active ester.

Evidence DimensionBoiling Point
Target Compound Data243 °C
Comparator Or Baseline1-Phenylethyl acetate: 213–215 °C
Quantified Difference~28–30 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Reduces evaporative loss and ensures concentration consistency during high-temperature industrial compounding and wax pouring.

High-Surfactant Wash-Off Formulations (Detergents & Shampoos)

Due to its elevated LogP of 3.16, 1-phenylethyl isobutyrate effectively partitions into micellar cores and resists aqueous washout, providing a measurable advantage over acetate analogs for ensuring long-lasting deposition on textiles and keratinous surfaces .

Thermally Processed Scented Goods (Candles & Melts)

The compound's high boiling point (243 °C) and exceptionally low vapor pressure (0.033 mmHg) prevent premature flash-off during hot wax pouring and curing, securing formulation integrity in high-heat manufacturing workflows .

Extended-Release Heart and Base Note Accords

In fine chemical compounding where longevity is paramount, the ~6.1x lower volatility of the isobutyrate compared to standard styralyl acetate allows it to anchor tropical and heavy floral notes deep into the dry-down phase of the product lifecycle [1].

Physical Description

colourless oily liquid with a sweet, floral-green odou

XLogP3

3.1

Density

0.977-0.983

Other CAS

7775-39-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 1-phenylethyl ester: ACTIVE

Dates

Last modified: 04-14-2024

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